An In-depth Technical Guide to 3-Acridin-9-yl-propionic Acid: Molecular Structure, Synthesis, and Biological Evaluation
An In-depth Technical Guide to 3-Acridin-9-yl-propionic Acid: Molecular Structure, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Acridin-9-yl-propionic acid, a heterocyclic compound built upon the versatile acridine scaffold. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for its study and application. We will delve into its molecular architecture, spectroscopic signature, plausible synthetic routes, and the evaluation of its biological potential, grounded in the established activities of the broader acridine class of molecules.
The Acridine Core: A Privileged Scaffold in Medicinal Chemistry
The acridine tricycle, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents. Its planar structure is a key determinant of its primary mechanism of action: intercalation into DNA. This disruption of DNA replication and transcription processes underpins the well-documented antitumor and antimicrobial properties of many acridine derivatives. Furthermore, the acridine ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.
Acridine derivatives have a rich history in medicine, with applications ranging from antibacterial and antimalarial agents to antitumor drugs. Amsacrine, a notable example, has been used in the treatment of certain types of leukemia.[1] The core structure's ability to interact with DNA and inhibit enzymes like topoisomerase makes it a subject of ongoing research and development in oncology and infectious diseases.
Molecular Structure and Physicochemical Properties
3-Acridin-9-yl-propionic acid is characterized by a propionic acid moiety attached to the 9-position of the acridine ring. This substitution pattern is crucial for its potential biological activity and physicochemical properties.
Structural Elucidation
The definitive three-dimensional structure of 3-Acridin-9-yl-propionic acid would be best determined by single-crystal X-ray diffraction. However, in the absence of specific crystallographic data for this exact molecule in the literature, we can infer its structural features from its constituent parts and data from closely related compounds. The acridine core is planar, and the propionic acid side chain will have rotational freedom around its single bonds.
Below is a 2D representation and a summary of the key physicochemical properties of 3-Acridin-9-yl-propionic acid.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| CAS Number | 88326-05-0 | [3] |
| SMILES | O=C(O)CCC1=C2C=CC=CC2=NC3=CC=CC=C31 | [3] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of 3-Acridin-9-yl-propionic acid is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching vibration around 1700-1725 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations from the acridine ring would also be present. For the analog 3-(acridin-9-ylamino)propanoic acid, characteristic peaks were observed at 3395.767 cm⁻¹ (N-H stretch), and within the aromatic region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the acridine ring. The propionic acid side chain would exhibit two triplet signals for the two methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbonyl carbon (around δ 170-180 ppm), multiple signals in the aromatic region for the acridine carbons, and signals for the methylene carbons of the propionic acid chain. For the analog, 3-(acridin-9-ylamino)propanoic acid, the aromatic protons appear as a multiplet between δ 7.34–8.41 ppm, and the methylene protons as triplets at δ 4.17 and 2.69 ppm.[1]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the propionic acid side chain. The analog, 3-(acridin-9-ylamino)propanoic acid, shows a prominent [M+H]⁺ ion at m/z 267.2.[1]
Synthesis of 3-Acridin-9-yl-propionic Acid
The synthesis of 3-Acridin-9-yl-propionic acid can be approached through several established methods for the functionalization of the acridine core. A plausible and commonly employed strategy involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring.
Proposed Synthetic Pathway
A logical synthetic route would start from a readily available precursor like 9-chloroacridine. This can then be reacted with a suitable nucleophile to introduce the propionic acid side chain.
Figure 1: Proposed synthetic workflow for 3-Acridin-9-yl-propionic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from a known procedure for a similar acridine derivative and provides a solid starting point for the synthesis of 3-Acridin-9-yl-propionic acid.[1]
Step 1: Synthesis of Diethyl 2-(acridin-9-yl)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 9-chloroacridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation to 3-Acridin-9-yl-propionic acid
-
Dissolve the purified diethyl 2-(acridin-9-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
Gently heat the acidified mixture to effect decarboxylation until gas evolution ceases.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Acridin-9-yl-propionic acid.
Biological Activity and Mechanism of Action
The biological activities of acridine derivatives are diverse and well-documented.[1] The planar tricyclic system of acridine allows it to intercalate between the base pairs of DNA, leading to a disruption of cellular processes that require DNA as a template, such as replication and transcription. This interaction is a primary mechanism behind their observed anticancer and antimicrobial effects.
Anticancer Potential
Many acridine derivatives exhibit significant cytotoxicity against a range of cancer cell lines.[5] The intercalation into DNA can lead to cell cycle arrest and apoptosis. Furthermore, some acridines are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription.
Figure 2: Postulated anticancer mechanism of action for acridine derivatives.
Antimicrobial Activity
The DNA-intercalating properties of acridines also confer antimicrobial activity against a broad spectrum of bacteria.[1] By interfering with bacterial DNA replication and protein synthesis, these compounds can inhibit bacterial growth. Some acridine derivatives have also been shown to disrupt the bacterial cell membrane potential.[6]
Experimental Protocols for Biological Evaluation
To assess the biological activity of 3-Acridin-9-yl-propionic acid, standardized in vitro assays are employed. The following protocols are widely accepted in the field.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Acridin-9-yl-propionic acid in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh bacterial culture.
-
Serial Dilution: Perform a two-fold serial dilution of 3-Acridin-9-yl-propionic acid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
3-Acridin-9-yl-propionic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features, rooted in the well-established acridine core, suggest a strong potential for anticancer and antimicrobial activities, likely mediated through DNA intercalation and enzyme inhibition. The synthetic accessibility of this compound allows for further derivatization to optimize its biological profile. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of 3-Acridin-9-yl-propionic acid and its future analogs. Further research, including detailed structural studies, in-depth mechanistic investigations, and in vivo efficacy and toxicity assessments, will be crucial in fully elucidating the therapeutic potential of this intriguing molecule.
References
-
Škalko-Basnet, N., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Pharmaceuticals, 15(3), 341. [Link]
-
molecularinfo.com. (n.d.). Cas Number 88326-05-0|3-acridin-9-ylpropanoic acid. Retrieved from [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
ResearchGate. (n.d.). Synthesis of propyl(2E)-3-(acridin-9-yl)prop-2-enoates 4. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Acridine as an Anti-Tumour Agent. Retrieved from [Link]
-
Baruah, H., & Bierbach, U. (2003). Unusual intercalation of acridin-9-ylthiourea into the 5'-GA/TC DNA base step from the minor groove. Nucleic acids research, 31(14), 4138–4146. [Link]
-
MDPI. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2018). The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity. Retrieved from [Link]
-
Yu, X. M., et al. (2012). Synthesis and biological evaluation of acridine derivatives as antimalarial agents. ChemMedChem, 7(4), 674–682. [Link]
-
MDPI. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Retrieved from [Link]
-
PubMed. (2003). Unusual intercalation of acridin-9-ylthiourea into the 5'-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum-intercalator conjugate. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinepropionic acid. Retrieved from [Link]
-
MDPI. (2020). Altered Antimicrobial Activity and Selectivity of Dihydro-Protoberberines over Their Corresponding Protoberberines. Retrieved from [Link]
-
MDPI. (2015). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological evaluation of acridine derivatives as antimalarial agents. Retrieved from [Link]
-
PubMed Central. (2023). Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. Retrieved from [Link]
-
MDPI. (2019). Antimicrobial Activity of Host-Derived Lipids. Retrieved from [Link]
-
Cardiff University. (2019). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2014). 9-Anilinoacridines as anticancer drugs. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
ResearchGate. (2015). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
-
PubMed. (1998). Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis. Retrieved from [Link]
-
MedCrave. (2018). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
PubMed. (2007). Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
